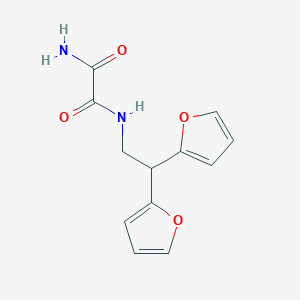

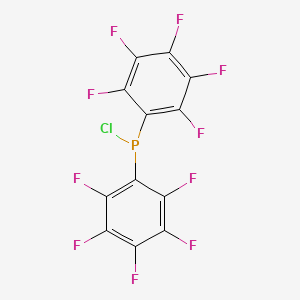

![molecular formula C18H18ClNO4 B2828256 [(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate CAS No. 871672-85-4](/img/structure/B2828256.png)

[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate” is a complex organic molecule. It is a derivative of the compound "Methyl 5-chloro-2-methoxybenzoate" , which is a benzoate ester and an organochlorine compound . The exact structure and properties of this compound could not be found in the available resources .

Chemical Reactions Analysis

The specific chemical reactions involving “[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate” are not documented in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate” are not documented in the available resources .Scientific Research Applications

Environmental Degradation and Soil Microbe Interaction

Dicamba (3,6-dichloro-2-methoxybenzoic acid), which shares the methoxybenzoate group, is a widely used herbicide that is efficiently degraded by soil microbes. Dicamba monooxygenase, a Rieske nonheme oxygenase, catalyzes the oxidative demethylation of dicamba, highlighting the environmental interactions and biodegradation processes relevant to similar chemical structures (Dumitru et al., 2009).

Wastewater Treatment and Environmental Fate

Research on parabens and chlorinated derivatives, which include methoxybenzoate structures, in wastewater treatment plants reveals the significant role of biodegradation in removing such compounds from the environment. This work underscores the environmental fate and risks associated with the usage of compounds bearing methoxybenzoate functionalities (Li et al., 2015).

Synthesis and Biological Activity

Compounds structurally related to “[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate,” such as methoxybenzoate derivatives, are synthesized and evaluated for their potential biological activities, including cytotoxic effects against cancer cell lines. These studies demonstrate the diverse applications of methoxybenzoate and carbamoyl derivatives in medicinal chemistry and drug development (Jasztold-Howorko et al., 1994).

Chemical Synthesis and Material Science

Research on difunctional derivatives of bis(m-phenylene)-32-crown-10, which involves the synthesis and characterization of compounds with methoxybenzoate groups, contributes to advancements in material science and chemical synthesis methodologies. These studies explore the potential of such compounds in the development of novel materials and chemical intermediates (Gibson & Nagvekar, 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 5-chloro-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-23-16-8-7-14(19)11-15(16)18(22)24-12-17(21)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBXPPBTRFXWSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)OCC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Phenylethyl)carbamoyl]methyl 5-chloro-2-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Cyanothiolan-3-YL)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2828177.png)

![N-benzyl-N-ethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2828180.png)

![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2828182.png)

![Ethyl 4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzoate](/img/structure/B2828187.png)

![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)

![Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2828191.png)

![ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2828192.png)